Physicochemical Profiling and Synthetic Utility of 2-(2,3-Dimethylphenoxy)aniline: A Comprehensive Guide
Physicochemical Profiling and Synthetic Utility of 2-(2,3-Dimethylphenoxy)aniline: A Comprehensive Guide
Executive Summary
In the landscape of modern organic synthesis and drug discovery, diaryl ethers represent a privileged structural motif. 2-(2,3-Dimethylphenoxy)aniline (CAS: 3169-78-6), also known as 2-(2,3-dimethylphenoxy)benzenamine, is a highly versatile organic intermediate[1]. Characterized by an ether linkage connecting an ortho-substituted aniline ring with a sterically hindered 2,3-dimethylphenyl ring, this compound serves as a critical building block in the development of pharmaceuticals, agrochemicals, and advanced dyes[1].
This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and self-validating experimental protocols designed for research and development professionals.
Molecular Architecture and Physicochemical Properties
The structural uniqueness of 2-(2,3-Dimethylphenoxy)aniline stems from the interplay between its functional groups. The diaryl ether oxygen enforces a bond angle of approximately 120°, allowing the two aromatic rings to adopt a flexible "butterfly" conformation. However, the presence of the 2,3-dimethyl substitution introduces significant steric hindrance, which restricts free rotation around the C-O bond. This conformational locking is highly advantageous in medicinal chemistry for occupying specific hydrophobic pockets in target proteins.
Simultaneously, the primary amine (-NH2) at the ortho position acts as a potent site for both hydrogen bonding and downstream synthetic functionalization (e.g., acylation, alkylation, or diazotization)[1].
Quantitative Data Summary
The following table summarizes the core physicochemical properties essential for handling and formulating this compound.
| Property | Value | Method/Source |
| CAS Number | 3169-78-6 | Standard Registry[1] |
| Molecular Formula | C14H15NO | Elemental Analysis[2] |
| Molecular Weight | 213.27 g/mol | Calculated[2] |
| Physical State | Solid (at room temperature) | Visual Observation[1] |
| Predicted Boiling Point | 319.3 ± 30.0 °C | Computational Prediction[3] |
| Predicted Density | 1.094 ± 0.06 g/cm³ | Computational Prediction[3] |
| Predicted pKa | 4.00 ± 0.10 | Computational Prediction[3] |
| Solubility Profile | Moderate in organic solvents; limited in water | Empirical Observation[1] |
Note: The predicted pKa of 4.00 indicates that the aniline nitrogen is slightly less basic than an unsubstituted aniline (pKa ~4.6). This is due to the electron-withdrawing inductive effect of the adjacent phenoxy group.
Mechanistic Insights: Reactivity and Synthetic Workflows
The utility of 2-(2,3-Dimethylphenoxy)aniline lies in the differential reactivity of its functional groups. The diaryl ether bond is chemically robust, resisting cleavage under standard acidic, basic, and reductive conditions. This stability allows chemists to aggressively functionalize the aniline moiety without degrading the core scaffold.
Caption: Synthetic workflow for 2-(2,3-Dimethylphenoxy)aniline via Ullmann coupling.
Experimental Protocols: Synthesis & Characterization
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.
Protocol 1: Synthesis via Ullmann-Type Etherification and Reduction
This two-step protocol outlines the generation of the core scaffold from commercially available precursors.
Step 1: Etherification
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Reagent Assembly: Charge a flame-dried flask with 2-nitrophenol (1.0 eq), 2,3-dimethyliodobenzene (1.2 eq), Copper(I) iodide (0.1 eq), and anhydrous K₂CO₃ (2.0 eq).
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Solvent Addition: Add anhydrous Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that effectively solubilizes the inorganic base and stabilizes the transition state of the cross-coupling reaction.
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Reaction Execution: Heat the mixture to 110 °C under an inert argon atmosphere for 12 hours. Causality: K₂CO₃ deprotonates the phenol to form a highly nucleophilic phenoxide. CuI coordinates with this phenoxide and the aryl halide, facilitating oxidative addition and subsequent reductive elimination to forge the C-O bond.
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Validation: Monitor via TLC. Once the 2-nitrophenol is consumed, quench with water and extract with ethyl acetate. Purify the nitro intermediate via silica gel chromatography.
Step 2: Catalytic Reduction
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Hydrogenation: Dissolve the purified nitro intermediate in absolute ethanol. Add 10% Pd/C (0.05 eq by weight).
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Reaction Execution: Stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. Causality: Pd/C selectively and cleanly reduces the nitro group to a primary amine. The robust diaryl ether linkage remains intact under these mild hydrogenation conditions.
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Validation: Filter the catalyst through a Celite pad to halt the reaction. Concentrate the filtrate in vacuo to yield crude 2-(2,3-Dimethylphenoxy)aniline.
Protocol 2: Physicochemical Characterization (HPLC Purity & pKa Validation)
Accurate characterization requires understanding the ionization state of the compound.
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Sample Preparation: Dissolve 1 mg of the product in 1 mL of HPLC-grade methanol.
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Mobile Phase Selection: Prepare a mobile phase of Acetonitrile and 10 mM Ammonium Acetate buffer adjusted to pH 6.5.
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Causality: The predicted pKa of the amine is ~4.00[3]. If an acidic mobile phase (e.g., 0.1% TFA, pH ~2) is used, the amine will protonate (
), drastically increasing polarity. This leads to poor retention on a hydrophobic C18 column and severe peak tailing. By buffering the mobile phase to pH 6.5, the compound remains in its neutral state ( ), ensuring sharp, Gaussian peaks and accurate integration.
-
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Execution: Run the sample on a C18 reverse-phase column at a flow rate of 1.0 mL/min, monitoring UV absorbance at 254 nm. A single sharp peak indicates >98% purity, validating the success of Protocol 1.
Applications in Drug Development (SAR Logic)
In medicinal chemistry, 2-(2,3-Dimethylphenoxy)aniline is frequently utilized as a core scaffold for designing kinase inhibitors and anti-inflammatory agents. The structural features map directly to specific biological interactions.
Caption: Structure-Activity Relationship mapping of the 2-(2,3-Dimethylphenoxy)aniline scaffold.
By derivatizing the ortho-amino group into ureas or amides, researchers can create compounds that form critical hydrogen bonds with the hinge region of kinase enzymes, while the 2,3-dimethylphenoxy tail projects into deep, lipophilic allosteric pockets to drive binding affinity and selectivity.
References
Sources
- 1. CAS 3169-78-6: 2-(2,3-Dimethylphenoxy)benzenamine [cymitquimica.com]
- 2. 2-(2,3-DIMETHYLPHENOXY)ANILINE price,buy 2-(2,3-DIMETHYLPHENOXY)ANILINE - chemicalbook [m.chemicalbook.com]
- 3. 3169-78-6 CAS MSDS (2-(2,3-DIMETHYLPHENOXY)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
